(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid
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Overview
Description
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the methoxy group on the pentanoic acid chain. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, ensuring consistency and efficiency in production. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the fluorenyl ring.
Reduction: The compound can be reduced to alter the carbonyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in studying protein interactions and functions.
Medicine: It serves as a building block for developing pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-ethoxypentanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid lies in its specific functional groups, which provide distinct reactivity and stability. The methoxy group offers unique properties compared to hydroxyl or ethoxy groups, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C21H23NO5 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI Key |
YOGQAEXQMBLDTM-LJQANCHMSA-N |
Isomeric SMILES |
COCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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